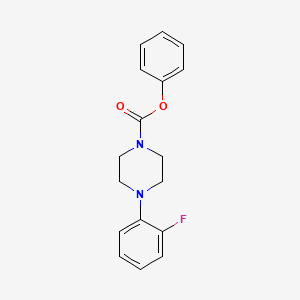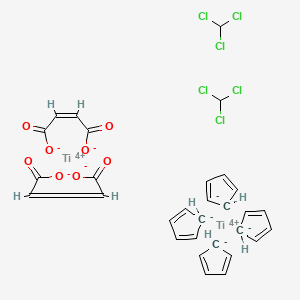
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is a coordination complex that involves titanium(4+) as the central metal ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of (Z)-but-2-enedioate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Chloroform is often used as a solvent due to its ability to dissolve both organic and inorganic reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and monitoring of reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The titanium(4+) center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert titanium(4+) to lower oxidation states, which may alter the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where the ligands around the titanium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce titanium dioxide, while reduction could yield titanium(III) species.
科学研究应用
Chemistry
In chemistry, (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to coordinate with multiple ligands makes it versatile for different catalytic processes.
Biology
While not commonly used in biological systems, this compound’s derivatives are studied for their potential in drug delivery and imaging due to their unique coordination properties.
Medicine
Research is ongoing into the use of titanium-based compounds in medicine, particularly in the development of anticancer agents. The ability of titanium to form stable complexes with organic molecules is of particular interest.
Industry
In industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are exploited in processes such as the production of polyethylene and polypropylene.
作用机制
The mechanism by which (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) exerts its effects involves the coordination of ligands to the titanium center. This coordination alters the electronic structure of the titanium, making it more reactive towards certain substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
相似化合物的比较
Similar Compounds
Titanium tetrachloride: A precursor to many titanium compounds, used in similar catalytic applications.
Titanocene dichloride: Another titanium-based compound with applications in catalysis and medicine.
Titanium dioxide: Widely used in pigments and as a photocatalyst.
Uniqueness
What sets (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) apart is its unique combination of ligands, which confer specific reactivity and stability. This makes it particularly useful in specialized catalytic processes and advanced material production.
属性
分子式 |
C30H26Cl6O8Ti2 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/4C5H5.2C4H4O4.2CHCl3.2Ti/c4*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;2*2-1(3)4;;/h4*1-5H;2*1-2H,(H,5,6)(H,7,8);2*1H;;/q4*-1;;;;;2*+4/p-4/b;;;;2*2-1-;;;; |
InChI 键 |
HRUNOGKIBVVGCW-ZFTRLZHNSA-J |
手性 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
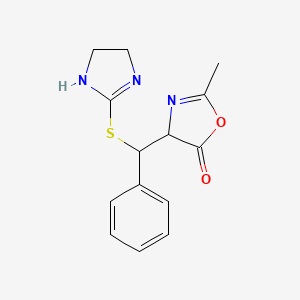
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
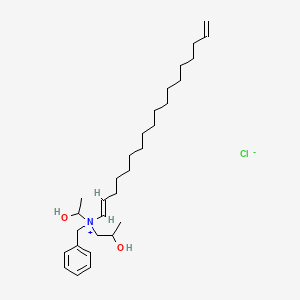
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B14156594.png)
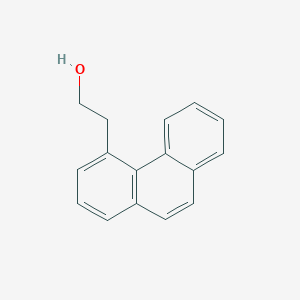
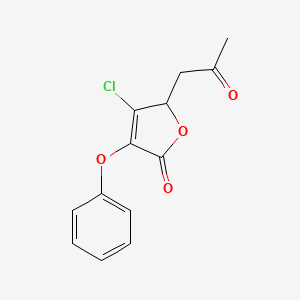
acetate](/img/structure/B14156613.png)
